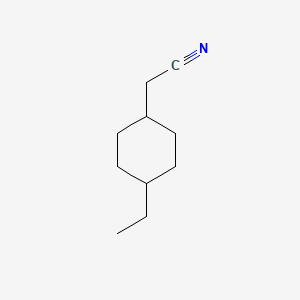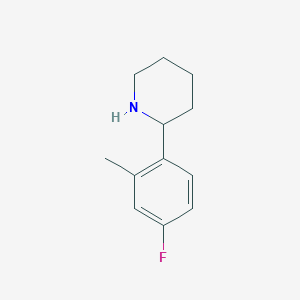
Ethyl2,2-difluoro-2-(pyrrolidin-3-yl)acetatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms attached to the alpha carbon of the ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the reaction of ethyl 2,2-difluoroacetate with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid.
Reduction: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)ethanol.
科学研究应用
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and binding affinity to certain enzymes or receptors. The pyrrolidine ring may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride: Differing by the presence of a hydroxyl group.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Featuring a chromenyl group instead of pyrrolidine.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
属性
分子式 |
C8H14ClF2NO2 |
|---|---|
分子量 |
229.65 g/mol |
IUPAC 名称 |
ethyl 2,2-difluoro-2-pyrrolidin-3-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6-3-4-11-5-6;/h6,11H,2-5H2,1H3;1H |
InChI 键 |
ZSXMLNTXAVITOL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1CCNC1)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)





![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
![[3-(Dimethylamino)oxolan-3-yl]methanolhydrochloride](/img/structure/B13596238.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)


![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)

